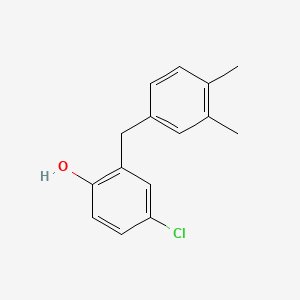
o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-: is an aromatic organic compound with the molecular formula C15H15ClO It is a derivative of cresol, specifically ortho-cresol, with additional chlorine and xylyl groups attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- typically involves the chlorination of ortho-cresol followed by the introduction of the xylyl group. One common method includes the reaction of ortho-cresol with chlorine gas in the presence of a catalyst such as ferric chloride to produce 4-chloro-ortho-cresol. Subsequently, the xylyl group is introduced through a Friedel-Crafts alkylation reaction using xylyl chloride and an aluminum chloride catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical properties make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Ortho-Cresol (2-methylphenol): A precursor to o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)-, with similar aromatic properties but lacking the chlorine and xylyl groups.
Para-Cresol (4-methylphenol): Another isomer of cresol with different substitution patterns.
Meta-Cresol (3-methylphenol): Similar to ortho- and para-cresol but with the methyl group in the meta position.
Uniqueness: The uniqueness of o-CRESOL, 4-CHLORO-alpha-(3,4-XYLYL)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and xylyl groups enhances its potential for diverse applications compared to its simpler cresol counterparts .
Propriétés
Numéro CAS |
6955-53-9 |
|---|---|
Formule moléculaire |
C15H15ClO |
Poids moléculaire |
246.73 g/mol |
Nom IUPAC |
4-chloro-2-[(3,4-dimethylphenyl)methyl]phenol |
InChI |
InChI=1S/C15H15ClO/c1-10-3-4-12(7-11(10)2)8-13-9-14(16)5-6-15(13)17/h3-7,9,17H,8H2,1-2H3 |
Clé InChI |
RDKJCWGKVHVJNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC2=C(C=CC(=C2)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


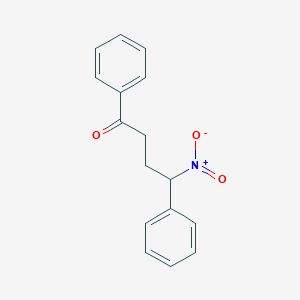
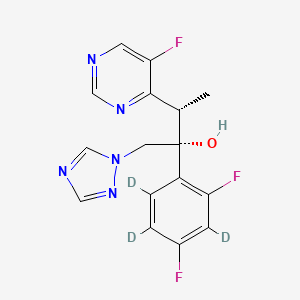
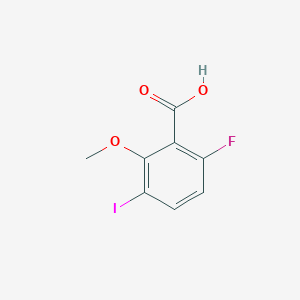
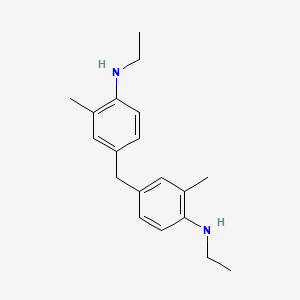
![4-[(2-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012034.png)
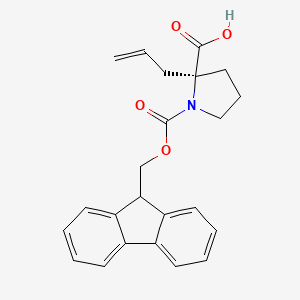

![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
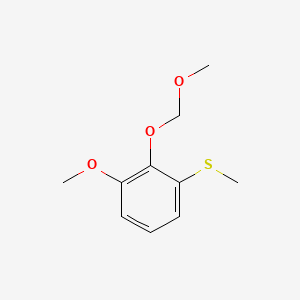
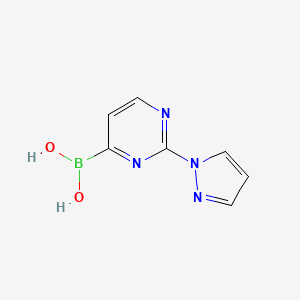
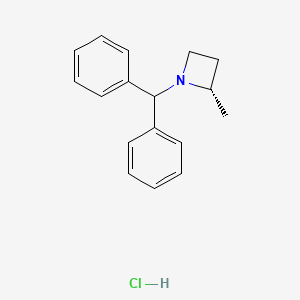
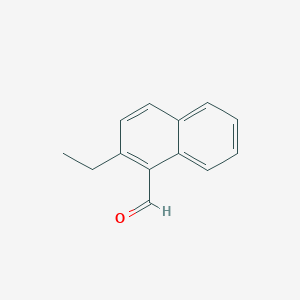
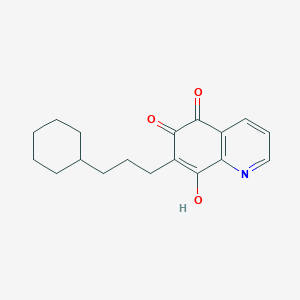
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
